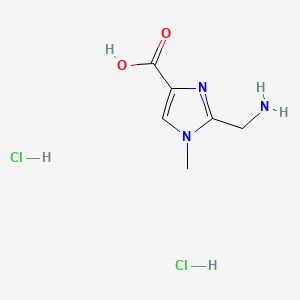
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate, also known as Methylindene-4-carboxylate, is an organic compound that is used in various scientific research applications. It is a derivative of indene, which is an aromatic hydrocarbon found in coal tar. Methylindene-4-carboxylate is a colorless liquid that has a strong odor and is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as indene derivatives, indene-based polymers, and indene-based pharmaceuticals. It is also used in the synthesis of heterocyclic compounds and in the study of the structure and reactivity of organic molecules.
Mecanismo De Acción
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is an organic compound that can be used in various scientific research applications. It is believed to act as an electron donor, which means it can donate electrons to other molecules. This property makes it useful in the synthesis of various organic compounds, as well as in the study of the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is believed to have a number of biochemical and physiological effects. It is believed to have antioxidant properties, which means it can help protect the body from damage caused by free radicals. It is also believed to have anti-inflammatory and anti-bacterial properties, which may help to reduce inflammation and fight off bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is stable and has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate. One potential direction is to explore its potential as a therapeutic agent. Additionally, more research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-bacterial agent. Additionally, further research could be conducted to explore its potential in the synthesis of indene derivatives, indene-based polymers, and indene-based pharmaceuticals. Finally, more research could be done to explore its potential in the study of the structure and reactivity of organic molecules.
Métodos De Síntesis
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate can be synthesized through a two-step process. The first step involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methylamine in the presence of an acid catalyst. The resulting product is methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate.
Propiedades
IUPAC Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12)8-4-2-3-7(8)9/h5-6H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQVVFIUZOXVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)




![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)



